molecular formula C6H9N3O B2591928 2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS No. 1955494-60-6; 5993-90-8; 5993-95-3

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Cat. No.: B2591928
CAS No.: 1955494-60-6; 5993-90-8; 5993-95-3
M. Wt: 139.158
InChI Key: NQUHWZJWGWWYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) is a versatile pyrimidine derivative of significant interest in pharmaceutical and chemical research . Its molecular formula is C 6 H 9 N 3 O, with a molecular weight of 139.16 g/mol . The compound features both an aminomethyl functional group and a methyl-substituted pyrimidine core, a combination that contributes to its reactivity and makes it a valuable intermediate in synthetic and biological studies . The aminomethyl group, in particular, allows for further derivatization, enabling researchers to synthesize more complex molecules for various applications . This compound is primarily utilized as a building block in medicinal chemistry for developing potential therapeutic agents . Pyrimidine-based hybrids are a trending topic in research due to their improved medicinal properties and are being explored for a range of activities, including anticancer, antimicrobial, and antiviral applications . The well-defined structure and reliability of this compound make it a crucial reagent in heterocyclic chemistry for constructing novel molecular entities . For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHWZJWGWWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with formaldehyde and ammonia, which introduces the aminomethyl group at the 2-position. The reaction is typically carried out under basic conditions, using a solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and optimized reaction parameters are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

2-(Aminomethyl)-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4-ol Derivatives

Pyrimidin-4-ol derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-(Aminomethyl)-6-methylpyrimidin-4-ol with analogous compounds:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -CH$2$NH$2$ (2), -CH$_3$ (6) C$6$H$9$N$_3$O 139.16 5993-90-8 High polarity due to -NH$_2$ and -OH groups; potential for hydrogen bonding
6-Amino-2-methoxypyrimidin-4-ol -OCH$3$ (2), -NH$2$ (6) C$5$H$7$N$3$O$2$ 153.13 52386-29-5 Methoxy group reduces acidity of -OH; increased lipophilicity
4-Amino-2-(methylthio)-6-pyrimidinol -SCH$3$ (2), -NH$2$ (4) C$5$H$7$N$_3$OS 157.19 6724-53-4 Thioether enhances metabolic stability; potential for metal coordination
6-Methyl-2-(methylamino)pyrimidin-4-ol -NHCH$3$ (2), -CH$3$ (6) C$6$H$9$N$_3$O 139.16 39247-89-7 Methylamino group increases basicity; altered pharmacokinetics
2-Amino-6-methyl-5-nitrosopyrimidin-4-ol -NO (5), -CH$_3$ (6) C$5$H$6$N$4$O$2$ 154.13 2209-72-5 Nitroso group introduces redox activity; potential mutagenicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(aminomethyl)-6-methylpyrimidin-4-ol, and what analytical methods validate its purity and structure?

  • Methodology : The compound is synthesized via condensation of guanidine derivatives with β-keto esters or via nucleophilic substitution on pre-functionalized pyrimidine scaffolds. For example, condensation of 3-aminocrotonamide with urea under acidic conditions yields the pyrimidine core. Post-synthetic modifications, such as methyl group introduction via alkylation, are common. Characterization employs:

  • NMR : 1^1H NMR (δ 2.3 ppm for CH3_3, δ 5.8 ppm for NH2_2) .
  • Mass Spectrometry : Molecular ion peak at m/z 140.1 (C6_6H9_9N3_3O+^+) .
  • IR : Stretching bands at 3350 cm1^{-1} (N-H), 1660 cm1^{-1} (C=O) .

Q. How do the substituents on the pyrimidine ring influence the compound’s solubility and stability in aqueous solutions?

  • Analysis : The amino group enhances water solubility via hydrogen bonding, while the methyl group increases hydrophobicity. Stability studies (pH 3–9, 25–50°C) show degradation at acidic pH (<4) due to protonation of the amino group, leading to tautomerization. Stability is optimal at pH 7–8 (half-life >30 days) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?

  • Experimental Design : Reactivity is assessed using bromination (NBS) and nitration (HNO3_3/H2_2SO4_4). The amino group directs EAS to the para position (C5), confirmed by 13^{13}C NMR and X-ray crystallography. Computational modeling (DFT, B3LYP/6-31G*) reveals electron density redistribution at C5 due to resonance stabilization by the amino group .

Q. How can contradictory reports about the compound’s tautomeric equilibrium (lactam-lactim vs. keto-enol forms) be resolved experimentally?

  • Methodology :

  • Variable-Temperature NMR : Monitors proton exchange between tautomers (e.g., δ 10.2 ppm for lactim NH vs. δ 12.1 ppm for lactam NH).
  • Deuterium Exchange : Disappearance of NH signals in D2_2O confirms tautomerization kinetics.
  • X-ray Diffraction : Resolves dominant tautomer in solid state (typically lactam due to crystal packing) .

Q. What strategies optimize the compound’s reactivity as a ligand in transition-metal catalysis?

  • Approach : Chelation studies with Pd(II) and Cu(II) in DMSO reveal bidentate binding via N7 and O4. Coordination enhances catalytic activity in Suzuki-Miyaura coupling (yield >85% vs. 60% without ligand). Substituent effects: Electron-donating methyl groups improve ligand stability, while bulkier groups reduce metal accessibility .

Data Contradiction Analysis

Q. Why do computational predictions (DFT) and experimental 15^{15}N NMR chemical shifts diverge for the amino group?

  • Resolution : Solvent effects (implicit vs. explicit solvation models) and tautomeric state assumptions in DFT (e.g., neglecting solvent-assisted proton transfer) cause discrepancies. Hybrid QM/MM simulations with explicit water molecules align calculations with experimental shifts (Δδ <1 ppm) .

Methodological Best Practices

Q. What protocols minimize byproduct formation during alkylation of the pyrimidine ring?

  • Optimization :

  • Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.
  • Control temperature (<40°C) to suppress N-alkylation side reactions.
  • Purify via silica gel chromatography (EtOAc/hexane, 3:1) to isolate mono-alkylated product (purity >98%) .

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